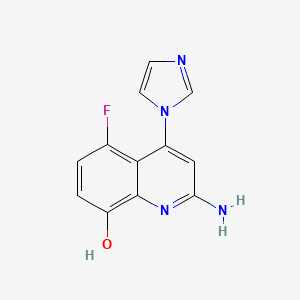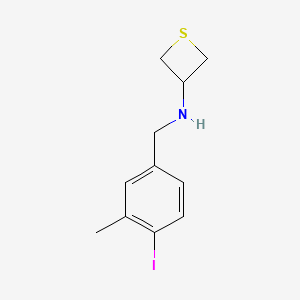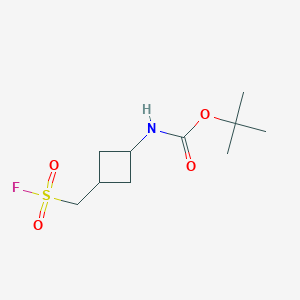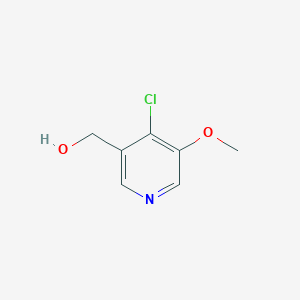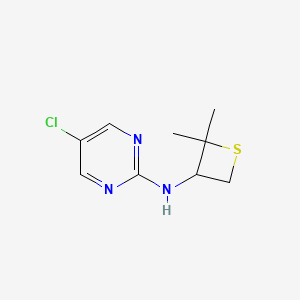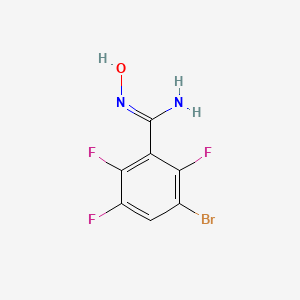
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide is a chemical compound with the molecular formula C7H3BrF3N2O It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzimidamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide typically involves multi-step organic reactions. One common method includes the bromination of 2,5,6-trifluorobenzimidamide followed by hydroxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidamide core.
Substitution: Halogen substitution reactions are common, where bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and silver nitrate facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzimidamides.
Applications De Recherche Scientifique
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2,5,6-trifluorophenol: Similar in structure but lacks the benzimidamide group.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of a hydroxyl group.
2,3,5-Trifluoro-6-nitro-phenylamine: Similar fluorination pattern but different functional groups.
Uniqueness
3-Bromo-2,5,6-trifluoro-N-hydroxybenzimidamide is unique due to the combination of bromine, fluorine, and hydroxyl groups attached to a benzimidamide core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C7H4BrF3N2O |
|---|---|
Poids moléculaire |
269.02 g/mol |
Nom IUPAC |
3-bromo-2,5,6-trifluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H4BrF3N2O/c8-2-1-3(9)6(11)4(5(2)10)7(12)13-14/h1,14H,(H2,12,13) |
Clé InChI |
LRWHEMSFQIYWDI-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C(=C(C(=C1Br)F)/C(=N/O)/N)F)F |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)C(=NO)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


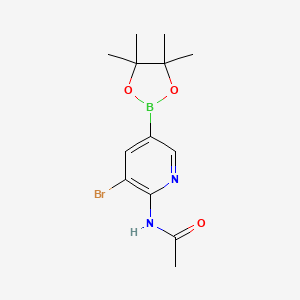

![(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B12950672.png)
